molecular formula C6H5F2NOS B15305076 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B15305076
M. Wt: 177.17 g/mol
InChI Key: ZWQMSAWZPWOZGO-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method is the reaction of 1,1-difluoroethyl chloride with a thiazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more efficient reagents and catalysts can be employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid.

    Reduction: 4-(1,1-Difluoroethyl)-1,3-thiazole-2-methanol.

    Substitution: 4-(1,1-Difluoroethyl)-1,3-thiazole-2-thiol or 4-(1,1-Difluoroethyl)-1,3-thiazole-2-amine.

Scientific Research Applications

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde exerts its effects is largely dependent on its interactions with molecular targets. The difluoroethyl group can influence the electronic properties of the thiazole ring, affecting its reactivity and binding affinity to various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde is unique due to the combination of the thiazole ring, difluoroethyl group, and aldehyde functional group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C6H5F2NOS

Molecular Weight

177.17 g/mol

IUPAC Name

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C6H5F2NOS/c1-6(7,8)4-3-11-5(2-10)9-4/h2-3H,1H3

InChI Key

ZWQMSAWZPWOZGO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)C=O)(F)F

Origin of Product

United States

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